![molecular formula C15H20N2O10 B14362134 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate CAS No. 91303-38-7](/img/structure/B14362134.png)
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C16H22N2O10 It is characterized by the presence of multiple ethoxy groups and a dinitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as alkoxides or thiolates in appropriate solvents.
Major Products
Hydrolysis: 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.
Reduction: 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is not fully understood. its effects are likely mediated through interactions with cellular components such as proteins and membranes. The nitro groups may undergo bioreduction to form reactive intermediates that can modify biological targets, while the ethoxy groups enhance solubility and facilitate cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl toluene-4-sulfonate
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl tosylate
Uniqueness
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is unique due to the presence of both hydrophilic ethoxy groups and hydrophobic nitrobenzoate moiety. This dual nature allows it to interact with a wide range of chemical and biological systems, making it versatile for various applications.
Propriétés
Numéro CAS |
91303-38-7 |
|---|---|
Formule moléculaire |
C15H20N2O10 |
Poids moléculaire |
388.33 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H20N2O10/c18-1-2-24-3-4-25-5-6-26-7-8-27-15(19)12-9-13(16(20)21)11-14(10-12)17(22)23/h9-11,18H,1-8H2 |
Clé InChI |
ZBARPAQXSRQBET-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
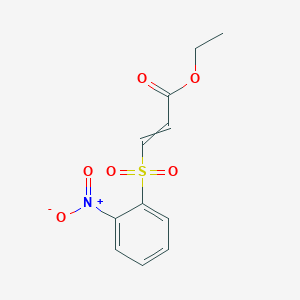
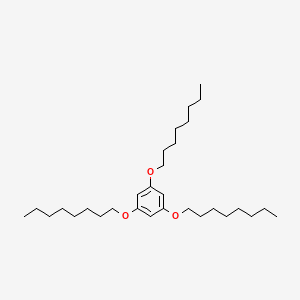
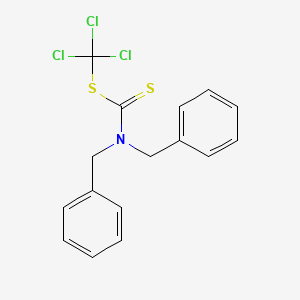
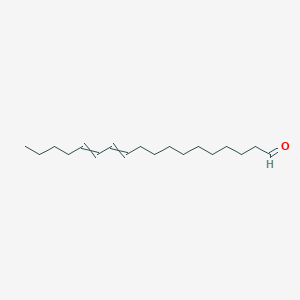
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
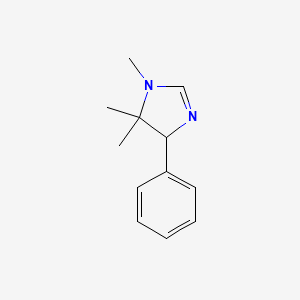

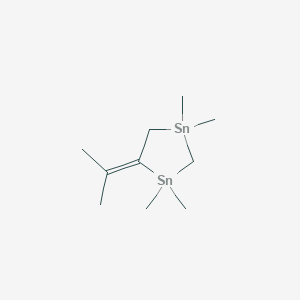
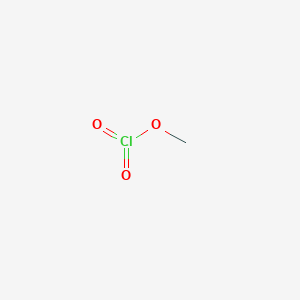
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


